Quinacridone

Description

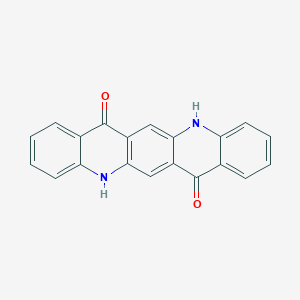

Structure

3D Structure

Properties

IUPAC Name |

5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCMAYZCPIVABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027354 | |

| Record name | 5,12-Dihydroquino[2,3-b]acridine-7,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, Red to violet solid; Bluish or yellowish tint depending of form; [HSDB] Red odorless powder; [MSDSonline], Solid | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinquasia Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Insoluble in organic solvents and dispersion media. | |

| Record name | CINQUASIA RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 | |

| Record name | CINQUASIA RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red to violet solid with blueish or yellowish tint depending upon crystalline form., particle characteristics: thin plates | |

CAS No. |

1047-16-1 | |

| Record name | Quinacridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1047-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinquasia Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001047161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,12-Dihydroquino[2,3-b]acridine-7,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-dihydroquino[2,3-b]acridine-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINQUASIA RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P487375P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINQUASIA RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

390 °C | |

| Record name | Quinacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Quinacridone Pigments

For Researchers, Scientists, and Drug Development Professionals

Quinacridone pigments are a class of high-performance organic pigments renowned for their exceptional color vibrancy, transparency, and outstanding stability. First introduced in 1958, these synthetic colorants have found widespread use in demanding applications such as automotive coatings, artist paints, and plastics due to their superior resistance to light, heat, and solvents.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound pigments, detailed experimental protocols for their characterization, and a look into their synthesis and structure-property relationships.

Core Chemical and Physical Properties

The remarkable properties of this compound pigments stem from their unique molecular structure, a linear pentacyclic system characterized by extensive hydrogen bonding and π-π stacking.[2] This structure imparts exceptional stability and is the foundation for their desirable pigmentary characteristics.

Chemical Identification of Common this compound Pigments

| Pigment Name | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Pigment Violet 19 | 1047-16-1 | C₂₀H₁₂N₂O₂ | 312.32 |

| 2,9-Dimethylthis compound | Pigment Red 122 | 980-26-7 | C₂₂H₁₆N₂O₂ | 340.38 |

| This compound Magenta | Pigment Red 202 | 3089-17-6 | C₂₀H₁₀Cl₂N₂O₂ | 381.22 |

| This compound Red | Pigment Red 209 | 3599-24-6 | C₂₀H₁₁ClN₂O₂ | 346.77 |

| This compound Violet | Pigment Violet 42 | 101357-19-1 | C₂₀H₁₂N₂O₂ | 312.32 |

Quantitative Performance Data

The performance of this compound pigments is dictated by a combination of their chemical structure and physical form, including crystal structure and particle size.

Lightfastness and Heat Stability

This compound pigments are celebrated for their excellent lightfastness, a measure of their resistance to fading upon exposure to light. This is often rated on the Blue Wool Scale, where a rating of 8 signifies the highest lightfastness.[3] Their thermal stability is also a key attribute, allowing them to be used in high-temperature processing applications.[3]

| C.I. Name | Lightfastness (Blue Wool Scale) | Heat Stability (°C) |

| Pigment Violet 19 (β-form) | 8 | 240-290 |

| Pigment Violet 19 (γ-form) | 7-8 | 240-290 |

| Pigment Red 122 | 8 | 280 |

| Pigment Red 202 | 8 | 300 |

| Pigment Red 209 | 7-8 | Not widely reported |

Solvent Resistance

The insolubility of this compound pigments is a defining characteristic, contributing to their excellent bleed and migration resistance. Their resistance to various organic solvents is a critical factor in their application in paints, coatings, and inks.

| Solvent | Pigment Violet 19 | Pigment Red 122 | Pigment Red 202 |

| Water | 5 | 5 | 5 |

| Ethanol | 4-5 | 4-5 | 5 |

| Xylene | 4-5 | 4-5 | 5 |

| MEK | 4 | 4-5 | 5 |

| Ethyl Acetate | 4 | 4 | 5 |

| Mineral Spirits | 5 | 5 | 5 |

Rating Scale: 1 (Poor) to 5 (Excellent)

Particle Size

The particle size and distribution of this compound pigments significantly influence their coloristic properties, such as hue, tinctorial strength, and transparency.[1] Finer particles generally lead to higher transparency and tinting strength.

| C.I. Name | Average Particle Size (µm) |

| Pigment Violet 19 | 0.05 - 0.5 |

| Pigment Red 122 | 0.05 - 0.3 |

| This compound Magenta Y | ~0.09 |

Crystal Polymorphism

This compound pigments exhibit polymorphism, meaning they can exist in different crystal structures despite having the same chemical formula. These different polymorphs can have distinct colors and properties. For example, the unsubstituted this compound (Pigment Violet 19) has three main polymorphs: α (alpha), β (beta), and γ (gamma).

-

α-form: A bright red, but it is the least stable and not typically used commercially.

-

β-form: A violet-maroon shade with excellent weather resistance and lightfastness.[4]

-

γ-form: A strong, clean red shade with excellent color fastness and resistance to solvents.[2]

The ability to control the crystallization process is crucial for producing this compound pigments with the desired color and performance characteristics.

Experimental Protocols

1. Lightfastness Testing (ASTM D4303)

This method is used to determine the resistance of pigments to color change when exposed to light.

-

Sample Preparation:

-

Prepare a dispersion of the this compound pigment in the desired vehicle (e.g., acrylic emulsion, oil).

-

Draw down a uniform film of the dispersion onto a suitable substrate (e.g., coated paper, aluminum panel).

-

Prepare a tint of the pigment by mixing it with a specified amount of titanium dioxide white pigment and prepare a drawdown of the tint.

-

Mask a portion of each drawdown to serve as an unexposed reference.

-

-

Exposure:

-

Expose the prepared samples to a controlled light source, such as a xenon arc lamp, which simulates natural sunlight filtered through window glass.[5]

-

The exposure is carried out for a specified duration or until a certain total radiant energy is reached.

-

-

Evaluation:

-

After exposure, compare the color of the exposed portion of the drawdown to the unexposed (masked) portion.

-

The color difference (ΔE*ab) is measured using a spectrophotometer.

-

The lightfastness is rated according to the Blue Wool Scale by comparing the fading of the sample to a set of standardized blue wool textile fading cards exposed under the same conditions.[6]

-

2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of the pigment by measuring its weight loss as a function of temperature.

-

Instrument Setup:

-

Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.

-

Set the desired temperature program, typically a linear heating rate (e.g., 10 °C/min) up to a maximum temperature (e.g., 600 °C).[7]

-

Select the appropriate atmosphere, usually an inert gas such as nitrogen, to prevent oxidative degradation.[8]

-

-

Sample Analysis:

-

Accurately weigh a small amount of the dry pigment powder (typically 5-10 mg) into a tared TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Start the temperature program and record the sample weight as a function of temperature.

-

-

Data Interpretation:

-

The resulting TGA curve plots the percentage of weight loss versus temperature.

-

The onset temperature of decomposition is determined from the curve, which indicates the thermal stability of the pigment.

-

3. Particle Size Analysis (Laser Diffraction - ISO 13320)

Laser diffraction is a common method for determining the particle size distribution of pigments.

-

Sample Preparation:

-

Prepare a dilute, stable dispersion of the pigment in a suitable liquid dispersant (e.g., water with a surfactant, or an organic solvent). The choice of dispersant is critical to ensure the particles are well-dispersed and do not agglomerate.

-

The dispersion can be aided by using an ultrasonic bath or probe.

-

-

Instrument Operation:

-

Set the appropriate optical parameters in the laser diffraction software, including the refractive index of both the pigment and the dispersant.[9]

-

Circulate the dispersant through the instrument's measurement cell and perform a background measurement.

-

Gradually add the prepared pigment dispersion to the measurement cell until the optimal obscuration (the amount of laser light blocked by the particles) is reached.

-

-

Data Analysis:

-

The instrument measures the angular distribution of scattered light and uses the Mie theory to calculate the particle size distribution.[10]

-

The results are typically presented as a volume-based distribution, showing the percentage of particles at different sizes. Key parameters reported include the D10, D50 (median), and D90 values.

-

Synthesis of this compound Pigments

The most common industrial synthesis of this compound involves the cyclization of 2,5-dianilinoterephthalic acid or its derivatives. The general pathway is illustrated below.

Experimental Workflow for Pigment Characterization

A logical workflow is essential for the comprehensive characterization of this compound pigments. This typically involves a series of tests to evaluate their physical, chemical, and performance properties.

Conclusion

This compound pigments represent a cornerstone of high-performance colorant technology. Their exceptional stability, brilliance, and transparency are a direct result of their unique chemical structure and controlled physical form. For researchers and scientists in materials science and drug development, a thorough understanding of their properties and the methods used for their characterization is essential for leveraging their full potential in advanced applications. The data and protocols presented in this guide offer a solid foundation for the evaluation and utilization of this important class of organic pigments.

References

- 1. jacksonsart.com [jacksonsart.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What Are Commonly Used this compound Pigments | Fineland Chem [finelandchem.com]

- 4. This compound [chemeurope.com]

- 5. micomlab.com [micomlab.com]

- 6. pigments.com [pigments.com]

- 7. particletechlabs.com [particletechlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 10. pharmtech.com [pharmtech.com]

The Crystal Maze of Quinacridone: A Technical Guide to its Polymorphic Landscape

For Researchers, Scientists, and Drug Development Professionals

Quinacridone, a molecule renowned for its vibrant and robust pigments, presents a fascinating case study in the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, of this compound exhibit distinct physical and chemical properties, including color, solubility, and stability, which are of paramount importance in the pigment industry and are increasingly relevant in the field of organic electronics.[1][2] This technical guide provides an in-depth exploration of the crystal structure and polymorphism of this compound, offering a valuable resource for researchers and professionals working with this versatile organic compound.

The Polymorphic Family of this compound

This compound primarily exists in three well-documented polymorphic forms: α, β, and γ.[3] Further studies have identified subtypes within the α-phase, namely αI and αII.[4] The distinct crystal packing and intermolecular interactions, particularly hydrogen bonding and π-π stacking, are responsible for the unique characteristics of each polymorph.[2][5][6]

The γ-form is generally considered the most thermodynamically stable, exhibiting a strong red shade with excellent color fastness.[2][4] The β-phase presents a maroon shade and is also noted for its high weather resistance and light-fastness.[2] Both the β and γ forms are more stable than the α crystal phase.[2] The molecular arrangement in the α and β phases involves chains of parallel molecules connected by pairs of hydrogen bonds, whereas the γ-phase features a criss-cross pattern where each molecule is hydrogen-bonded to four neighbors.[2][6]

Crystallographic Data of this compound Polymorphs

The structural diversity of this compound's polymorphs is quantitatively captured by their crystallographic parameters. The following table summarizes the key data for the αI, β, and γ polymorphs.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) |

| αI | Triclinic | P-1 | Data not consistently available in search results | Data not consistently available in search results | Data not consistently available in search results | Data not consistently available in search results | Data not consistently available in search results | Data not consistently available in search results | Data not consistently available in search results |

| β | Monoclinic | P2₁/c | 13.78 | 3.988 | 14.88 | 90 | 94.5 | 90 | Calculated value needed |

| γ | Monoclinic | P2₁/c | 13.62 | 6.78 | 6.98 | 90 | 109.5 | 90 | Calculated value needed |

Note: The crystallographic data for the αI polymorph is not consistently reported across the initial search results. Further targeted searches would be required to populate this section reliably. The unit cell volumes for the β and γ polymorphs are calculable from the provided lattice parameters.

Experimental Protocols for Polymorph Characterization

The identification and characterization of this compound polymorphs rely on a suite of analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Preparation of α-Quinacridone

A common method for obtaining the α-polymorph involves the controlled precipitation from a sulfuric acid solution.[3]

Protocol:

-

Dissolve γ-quinacridone in concentrated sulfuric acid in a test tube.

-

Place a second test tube containing water adjacent to the first.

-

Connect the two test tubes to create a closed system.

-

Gently heat the water-containing tube to increase the water vapor pressure within the system.

-

Allow the water vapor to slowly diffuse into the sulfuric acid solution, inducing the precipitation of a dark violet powder.

-

Filter the mixture to collect the precipitate.

-

Wash the collected powder thoroughly with water to remove residual acid.

-

Dry the powder to obtain α-quinacridone.[3]

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for distinguishing between different crystalline forms based on their unique diffraction patterns.[7]

Protocol:

-

Grind a small sample of the this compound powder to a fine, uniform consistency.

-

Mount the powdered sample in a sample holder.

-

Place the sample holder in the diffractometer.

-

Expose the sample to a monochromatic X-ray beam (typically Cu Kα radiation).

-

Rotate the sample and the detector to measure the intensity of the diffracted X-rays at various angles (2θ).

-

Record the diffraction pattern, which is a plot of intensity versus 2θ.

-

Compare the obtained pattern with reference patterns for the known polymorphs of this compound to identify the form(s) present.

Spectroscopic Techniques

Vibrational and electronic spectroscopy are powerful non-destructive methods for polymorph identification, even within a working device.[1][8]

Protocols:

-

Raman and Infrared (IR) Spectroscopy:

-

Place a small amount of the this compound sample on a suitable substrate (e.g., a microscope slide for Raman, or mixed with KBr to form a pellet for IR).

-

For Raman, illuminate the sample with a monochromatic laser and collect the scattered light. The Raman spectrum reveals the vibrational modes of the molecules, which are sensitive to the crystal packing.[8]

-

For IR, pass a beam of infrared radiation through the sample and measure the absorbance at different wavenumbers. The resulting IR spectrum also provides information about the molecular vibrations.

-

Compare the spectra, particularly in the low-frequency lattice vibration region for Raman, to reference spectra of the known polymorphs.[5][8]

-

-

Luminescence Spectroscopy:

-

Excite the this compound sample with a suitable wavelength of light.

-

Measure the emitted light (fluorescence or phosphorescence) as a function of wavelength.

-

The emission spectrum is influenced by the intermolecular interactions in the solid state and can be used to differentiate between polymorphs.

-

Visualization of Polymorphic Relationships and Experimental Workflows

Graphical representations are invaluable for understanding the complex relationships between this compound polymorphs and the processes used to study them.

The diagram above illustrates the preparation of the α-polymorph from a solution of the γ-polymorph and the thermal transition of the αI-polymorph to the β-polymorph.[3][5][9]

This workflow diagram outlines the typical steps involved in the characterization and identification of this compound polymorphs, from sample preparation to data analysis.

Conclusion

The polymorphism of this compound is a rich and complex field of study with significant practical implications. A thorough understanding of the different crystal structures and their interrelationships is crucial for controlling the properties of this compound-based materials. This guide provides a foundational understanding of the topic, summarizing key crystallographic data, detailing essential experimental protocols, and visualizing the critical relationships and workflows. For researchers and professionals in pigment technology, organic electronics, and pharmaceutical sciences, a deep appreciation of this compound's polymorphic behavior is key to innovation and product development.

References

- 1. Spectroscopic identification of this compound polymorphs for organic electronics - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Crystal structure prediction of organic pigments: this compound as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lattice Dynamics of this compound Polymorphs: A Combined Raman and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

The Core of Color and Cures: A Technical Guide to Quinacridone Derivatives and their Functionalization

For Researchers, Scientists, and Drug Development Professionals

Quinacridone, a pentacyclic aromatic lactam, has long been celebrated as a high-performance pigment due to its exceptional stability and vibrant colors. However, the intrinsic properties of the this compound core—such as intense fluorescence, strong visible-light absorption, and good carrier-transporting capabilities—have propelled its derivatives into advanced applications far beyond coloration. From organic electronics to pioneering cancer therapies, the functionalization of the this compound scaffold is a critical frontier in materials science and medicinal chemistry. This guide provides an in-depth look at the synthesis, properties, and biological significance of these versatile compounds, offering detailed experimental protocols and a summary of key performance data.

Functionalization Strategies and Synthetic Protocols

The remarkable stability of the this compound ring system necessitates specific synthetic strategies to achieve desired functionalization. Key methods include direct modification of the parent this compound or building the functionalized molecule from precursors.

Synthesis of the this compound Core

The classical synthesis of the parent this compound involves the cyclization of 2,5-dianilino-terephthalic acid. A common and scalable method utilizes polyphosphoric acid (PPA) as a dehydrating and ring-closing agent.

Experimental Protocol: Synthesis of this compound via Polyphosphoric Acid

-

Objective: To synthesize the linear trans-quinacridone core.

-

Materials: 2,5-dianilino-terephthalic acid, Polyphosphoric acid (115-117%), Orthophosphoric acid (85%), Methanol.

-

Procedure:

-

Heat polyphosphoric acid (e.g., 4-7 parts by weight relative to the terephthalic acid derivative) to approximately 115-120°C in a suitable reactor.

-

Slowly add 2,5-dianilino-terephthalic acid (1 part by weight) to the heated PPA over a period of 2-3 hours while maintaining the temperature.

-

Hold the reaction mixture at 115-120°C for an additional 1-8 hours to ensure complete ring closure.

-

Cool the mixture to below 100°C.

-

Optionally, dilute the reaction mixture by adding orthophosphoric acid.

-

"Drown" the reaction mixture by slowly adding it to a vessel containing a water-miscible organic liquid such as methanol or water to precipitate the this compound pigment.

-

Reflux the resulting slurry, then filter to collect the finely-divided this compound pigment.

-

Wash the pigment with water until a neutral pH is achieved and dry to yield the final product.

-

dot

The Scientific Trajectory of Quinacridone Pigments: From High-Performance Colorants to Biomedical Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacridone pigments, a family of synthetic organic compounds, have carved a remarkable path from their initial discovery as exceptionally stable colorants to their emergence as promising materials in advanced scientific and biomedical applications. First synthesized in 1896, their commercial potential as pigments was not fully realized until the mid-20th century.[1][2][3] DuPont commercialized the first this compound pigments in 1958, revolutionizing the color industry with their unparalleled vibrancy, transparency, and exceptional resistance to light, heat, and solvents.[1][4][5] This guide provides a comprehensive technical overview of the historical development of this compound pigments for scientific use, detailing their synthesis, properties, and burgeoning applications in fields beyond coloration, including organic electronics and cancer research.

Historical Development and Key Milestones

The journey of this compound pigments is a testament to the interplay between industrial chemistry and scientific discovery. While the first this compound compound was prepared by Niementowski in 1896, it was the work of Liebermann in 1935 that laid the groundwork for the synthesis of the linear trans-quinacridone structure that is the basis of the pigment family.[4][5] However, it was the recognition of their value as pigments by DuPont in 1955 and their subsequent market introduction in 1958 that marked a pivotal moment.[2][5][6] The timeline below highlights key developments:

-

1935: H. Liebermann synthesizes linear trans-quinacridone.[4][5]

-

1955: DuPont recognizes the potential of quinacridones as high-performance pigments.[2][5]

-

1958: Commercial introduction of this compound pigments by DuPont, initially for the automotive industry.[1][4][6]

-

1960s: Expansion of the this compound color range through further synthesis research.[7]

-

1984: First use of quinacridones as organic semiconductors in photovoltaic cells.[4]

-

Present: Ongoing research into the application of this compound derivatives in organic electronics, photocatalysis, and as potential therapeutic agents.[4][8]

The exceptional stability of this compound pigments stems from their unique molecular structure, characterized by a pentacyclic aromatic core with strong intermolecular hydrogen bonding and π-π stacking.[4][9] This robust architecture is responsible for their brilliant color and remarkable resilience, making them ideal for demanding applications.[1][9]

Physicochemical Properties of this compound Derivatives

The scientific utility of this compound derivatives is intrinsically linked to their distinct photophysical and electrochemical properties. These properties can be tuned by modifying the core this compound structure with different substituent groups.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Derivative | Absorption Max (λmax, nm) in DMSO | Emission Max (λem, nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| Unsubstituted this compound | 523 | - | -5.51 | -3.34 | 2.17 | [10][11] |

| N,N'-dimethylthis compound (DMQA) | 523 | - | - | - | - | [10] |

| 2,9-dimethylthis compound (2,9-DMQA) | 532 | - | - | - | - | [10] |

The color of this compound pigments is determined by the particle size and crystalline structure (polymorphism) of the molecules.[2] For instance, the unsubstituted this compound (Pigment Violet 19) exists in different crystal forms, including the red-violet beta (β) and the red gamma (γ) modifications, which are more thermodynamically stable than the alpha (α) form.[4][10]

Experimental Protocols: Synthesis of this compound Pigments

Several synthetic routes have been developed for the preparation of this compound and its derivatives. The most common methods involve the cyclization of 2,5-diarylamino-terephthalic acid derivatives.

General Synthesis of Unsubstituted this compound

This protocol describes a typical laboratory-scale synthesis of crude this compound.

Materials:

-

2,5-dianilinoterephthalic acid

-

Polyphosphoric acid (PPA)

-

Water

Procedure:

-

In a reaction vessel, heat polyphosphoric acid to approximately 120-130°C.

-

Slowly add 2,5-dianilinoterephthalic acid to the hot PPA with constant stirring.

-

Maintain the reaction mixture at 120-140°C for 3-4 hours to effect ring closure.

-

Cool the reaction mixture to approximately 100°C and pour it into a large volume of cold water to precipitate the crude this compound.

-

Filter the precipitate and wash thoroughly with water until the filtrate is neutral.

-

The resulting filter cake is the crude this compound, which can be further processed to obtain specific crystal forms and particle sizes.

Synthesis of 2,9-Dimethylthis compound

This protocol outlines the synthesis of a common substituted this compound derivative.

Materials:

-

2,5-di(4'-methylanilino)terephthalic acid

-

Polyphosphoric acid

-

Sulfuric acid

-

Methanol (or other alcohols like ethanol, n-propanol, n-butanol)

-

10% aqueous Sodium Hydroxide solution

Procedure:

-

Mix 20.0 g of 2,5-di(4'-methylanilino)terephthalic acid with 200 g of polyphosphoric acid.

-

Heat the mixture to 140°C and stir for 3 hours.

-

Cool the reaction to 120°C and pour it into a vigorously stirred mixture of sulfuric acid and an alcohol (e.g., methanol) at room temperature over 5 minutes.

-

The resulting acid slurry is then heated and stirred at a temperature between 60-120°C for a period of 5-180 minutes. The choice of alcohol and the heating conditions will influence the resulting crystal form (α or β).

-

Pour the slurry into 2 liters of cold water, filter the precipitate, and wash with a 10% aqueous NaOH solution.

-

The final product is approximately 18.5 g of 2,9-dimethylthis compound pigment.[12]

Scientific Applications Beyond Pigments

The unique electronic properties of quinacridones have led to their exploration in various scientific and technological fields.

Organic Electronics

This compound derivatives are p-type organic semiconductors that exhibit high carrier mobility and intense fluorescence.[4][5] These properties make them suitable for a range of optoelectronic applications:

-

Organic Light-Emitting Diodes (OLEDs): Their strong fluorescence makes them excellent candidates for emissive layers in OLEDs.

-

Organic Solar Cells (OSCs): Quinacridones can function as donor materials in the active layer of organic photovoltaic devices.[4]

-

Organic Field-Effect Transistors (OFETs): Their ordered molecular packing and good charge transport characteristics are advantageous for use in OFETs.[4]

The performance of these devices is highly dependent on the molecular structure and solid-state packing of the this compound derivatives.

Biomedical Research and Drug Development

While the direct application of this compound pigments in drug development is an emerging area, the structurally related quinoline and quinazoline scaffolds are well-established pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[13][14][15]

Recent research has begun to explore the potential of this compound derivatives themselves as bioactive molecules. One area of interest is their interaction with the Aryl Hydrocarbon Receptor (AHR) , a ligand-activated transcription factor involved in regulating cellular responses to environmental toxins and in various physiological processes.[15][16][17] The planar, aromatic structure of quinacridones makes them potential ligands for the AHR.

The AHR signaling pathway is a critical cellular mechanism for sensing and responding to a variety of small molecules.

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Activation of the AHR pathway by a ligand, potentially a this compound derivative, leads to the translocation of the AHR to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, such as cytochrome P450 enzymes, which are involved in metabolism.[6][18] Dysregulation of this pathway has been implicated in various diseases, including cancer.

While specific data for this compound derivatives is limited, the broader class of quinoline and quinazoline compounds has demonstrated significant anticancer activity. The table below summarizes the in vitro cytotoxicity of some of these related compounds against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected Quinoline and Quinazoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivative | MGC-803 (Gastric) | 1.38 | [7] |

| Quinoline-Chalcone Derivative | HCT-116 (Colon) | 5.34 | [7] |

| Quinoline-Chalcone Derivative | MCF-7 (Breast) | 5.21 | [7] |

| 2-Chloroquinazoline Derivative | A549 (Lung) | Micromolar range | [14] |

| 4-Benzothienyl amino quinazoline | Various | Micromolar range | [14] |

Note: The compounds listed are structurally related to quinacridones but are not direct derivatives. This data is presented to illustrate the potential of the broader chemical scaffold in cancer research.

The mechanisms of action for these compounds are varied and can include the inhibition of tubulin polymerization, topoisomerase inhibition, and the modulation of various signaling pathways.[13] Further research is warranted to explore the anticancer potential of specifically designed this compound derivatives.

Conclusion

The historical development of this compound pigments is a compelling narrative of chemical innovation, driven by the pursuit of colorfast and vibrant materials. From their initial application in automotive coatings and artist's paints, the unique physicochemical properties of quinacridones have propelled them into the realm of advanced scientific research. Their role as organic semiconductors is well-established, with ongoing efforts to enhance their performance in electronic devices. Furthermore, the emerging potential of this compound derivatives as bioactive molecules, particularly in the context of AHR signaling and cancer research, opens up exciting new avenues for drug discovery and development. This guide has provided a technical foundation for understanding the multifaceted nature of this compound chemistry, from its historical roots to its future scientific frontiers. As research continues to uncover the full potential of this versatile class of compounds, they are poised to make significant contributions to both materials science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. US5318626A - Process for converting 2,9-dimethylthis compound compound into pigment - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. library.imaging.org [library.imaging.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN1521218A - Process for preparation of this compound series pigments - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ligand Selectivity and Gene Regulation by the Human Aryl Hydrocarbon Receptor in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unlocking the Luminescent Potential of Quinacridone: A Technical Guide to its Photophysical Properties and Fluorescence Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Quinacridone and its derivatives represent a versatile class of organic molecules renowned for their robust chemical and photostability, and their remarkable fluorescence properties. This technical guide provides an in-depth exploration of the core photophysical principles governing this compound's behavior, delving into its fluorescence mechanisms and outlining key experimental protocols for its characterization. This document aims to serve as a comprehensive resource for researchers leveraging this compound-based fluorophores in diverse applications, from high-performance pigments to advanced bio-imaging and optoelectronic devices.

Core Photophysical Properties of this compound

The photophysical behavior of this compound is dictated by its rigid, planar, and extensively conjugated π-electron system. This structure gives rise to strong absorption in the visible region of the electromagnetic spectrum and often intense fluorescence. The key photophysical parameters are summarized below and detailed in the subsequent tables.

Absorption and Emission Spectra

This compound and its derivatives typically exhibit broad absorption bands in the 400-600 nm range.[1] The position and shape of these bands are sensitive to the molecular structure, including the nature and position of substituents, as well as the surrounding environment, such as solvent polarity.[2] The fluorescence emission spectra are generally a mirror image of the absorption spectra, with emission maxima shifted to longer wavelengths (a phenomenon known as Stokes shift).

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This compound derivatives can exhibit a wide range of quantum yields, from nearly non-fluorescent in some solvents to highly emissive (ΦF approaching 1) in others or in the aggregated state.[3]

Fluorescence Lifetime

The fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Quinacridones can possess fluorescence lifetimes ranging from a few nanoseconds to tens of nanoseconds, a property that is crucial for applications such as fluorescence lifetime imaging (FLIM).[4][5]

Table 1: Photophysical Properties of Unsubstituted this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| 1,4-Dioxane | 2.2 | ~507 | - |

| Dimethylformamide (DMF) | 36.7 | ~517 | - |

| Dimethyl sulfoxide (DMSO) | 46.7 | 523, 488, 458[2] | - |

Note: Fluorescence data for unsubstituted this compound in solution is sparse due to its low solubility and tendency to aggregate.

Table 2: Photophysical Properties of N,N'-Disubstituted this compound Derivatives

| Derivative | Solvent/State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| N,N'-dimethylthis compound (DMQA) | DMSO (10-5 M) | 528, 492, 462 | 540 | 12 |

| N,N'-dibutylthis compound (DBQA) | DMSO (10-5 M) | 530, 494, 464 | 545 | 15 |

| N,N'-diphenylthis compound (DPQA) | DMSO (10-5 M) | 537, 500, 469 | 552 | 15 |

| DMQA Thin Film | Solid State | 550, 512, 480 | 610 | 60 |

| DBQA Thin Film | Solid State | 540, 504, 473 | 565 | 25 |

| DPQA Thin Film | Solid State | 560, 521, 487 | 585 | 25 |

Data compiled from N,N′-Substituted quinacridones for organic electronic device applications.[4]

Fluorescence Mechanisms

Understanding the mechanisms that govern the fluorescence of this compound is essential for designing molecules with tailored photophysical properties.

Jablonski Diagram and Intrinsic Fluorescence

The fundamental processes of light absorption, fluorescence, and non-radiative decay in this compound can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1 or S2). From the lowest vibrational level of S1, the molecule can return to the S0 state via several pathways:

-

Fluorescence: Radiative decay by emitting a photon.

-

Internal Conversion (IC): Non-radiative transition between electronic states of the same spin multiplicity.

-

Intersystem Crossing (ISC): Non-radiative transition to a triplet state (T1).

-

Vibrational Relaxation: Rapid non-radiative loss of excess vibrational energy within an electronic state.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Aggregation-Induced Emission (AIE)

A fascinating phenomenon observed in many this compound derivatives is Aggregation-Induced Emission (AIE). In contrast to the typical aggregation-caused quenching (ACQ) where fluorescence is diminished in the solid state or in aggregates, AIE-active molecules exhibit enhanced fluorescence upon aggregation. The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) .[1][6]

In dilute solutions, flexible parts of the this compound derivative can undergo low-frequency rotational and vibrational motions. These motions provide efficient non-radiative decay pathways, quenching fluorescence. In the aggregated state, these intramolecular motions are physically constrained, blocking the non-radiative channels and forcing the excited state to decay radiatively, thus "turning on" the fluorescence.

Caption: Mechanism of Aggregation-Induced Emission (AIE) in this compound derivatives.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound derivatives requires standardized experimental procedures. The following sections provide detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of a this compound derivative.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., DMSO, DMF, or 1,4-dioxane).[2]

-

Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the absorption maximum.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes with a 1 cm path length.

-

-

Measurement:

-

Fill one cuvette with the pure solvent to be used as a reference.

-

Fill the second cuvette with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).

-

Record the absorbance at the wavelength of maximum absorption (λmax) for each dilution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

Determine the molar extinction coefficient (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εcl).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of a this compound derivative.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

-

Measurement:

-

Emission Spectrum: Set the excitation wavelength to the absorption maximum (λmax) and scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., λmax + 10 nm to 800 nm).

-

Excitation Spectrum: Set the emission wavelength to the emission maximum and scan the excitation monochromator over a wavelength range shorter than the emission wavelength.

-

-

Data Analysis:

-

Correct the recorded spectra for instrument response functions.

-

Identify the wavelengths of maximum emission and excitation intensity.

-

Fluorescence Quantum Yield Measurement (Relative Method)

Objective: To determine the fluorescence quantum yield of a this compound derivative relative to a known standard.

Methodology:

-

Standard Selection:

-

Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the this compound sample.

-

-

Sample Preparation:

-

Prepare a series of solutions of both the standard and the this compound sample with varying concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1.

-

-

Measurement:

-

Record the UV-Vis absorption spectra and fluorescence emission spectra for all solutions of the standard and the sample at the same excitation wavelength.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample2 / nstd2) where ΦF,std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of a this compound derivative.

Methodology:

-

Instrumentation:

-

Utilize a time-correlated single-photon counting (TCSPC) system, which includes a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a fast photodetector, and timing electronics.

-

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative as for steady-state fluorescence measurements.

-

-

Measurement:

-

Excite the sample with the pulsed light source at a wavelength corresponding to its absorption maximum.

-

Collect the fluorescence emission at the emission maximum.

-

The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

Deconvolute the instrument response function (IRF) from the measured fluorescence decay curve.

-

Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s).

-

Caption: General experimental workflow for characterizing this compound photophysics.

References

- 1. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. N , N ′-Substituted quinacridones for organic electronic device applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01010K [pubs.rsc.org]

- 5. Acridones and quinacridones: novel fluorophores for fluorescence lifetime studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Supramolecular Assembly of Quinacridone Molecules for Researchers, Scientists, and Drug Development Professionals

Introduction: Quinacridone, a high-performance organic pigment, has garnered significant attention in the scientific community due to its remarkable electronic and photophysical properties. The ability of this compound and its derivatives to self-assemble into well-defined supramolecular structures through a combination of hydrogen bonding and π-π stacking interactions has opened up a plethora of applications in materials science and medicine. These assemblies form the basis for organic semiconductors, advanced coatings, and innovative drug delivery systems. This technical guide provides an in-depth exploration of the core principles of this compound supramolecular assembly, detailing synthesis, characterization, and applications, with a focus on providing actionable experimental protocols and quantitative data for researchers.

Core Principles of this compound Supramolecular Assembly

The supramolecular assembly of this compound molecules is primarily governed by two non-covalent interactions: intermolecular hydrogen bonds and π-π stacking. The linear trans-quinacridone molecule possesses two N-H donor groups and two C=O acceptor groups, facilitating the formation of robust hydrogen-bonding networks. These interactions, coupled with the stacking of the extended aromatic cores, lead to the formation of various crystalline polymorphs, with the α, β, and γ phases being the most common.[1]

-

β-Phase: Characterized by linear chains of molecules connected by double hydrogen bonds between each this compound and its two neighbors. This arrangement leads to a maroon shade and high weather resistance.

-

γ-Phase: Features a criss-cross lattice where each this compound molecule forms single hydrogen bonds with four neighbors. This results in a strong red color with excellent solvent resistance.

The interplay of these interactions dictates the final architecture and properties of the supramolecular assembly. Theoretical studies have shown that the spectral shift from the yellow color of this compound in solution to the red-violet hues in the solid state is a result of structural deformation, the crystal field's electrostatic potential, and intermolecular interactions, all contributing on a similar order of magnitude.[1]

Synthesis of this compound Derivatives

The functionalization of the this compound core, particularly at the N,N' positions with alkyl chains, is a common strategy to enhance solubility and control the self-assembly process.

Experimental Protocol: Synthesis of N,N'-dioctylthis compound

This protocol is adapted from established synthetic routes for N-alkylated quinacridones.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

1-Bromooctane

-

Methanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Deprotonation: In a nitrogen-purged round-bottom flask, suspend this compound (1 equivalent) in anhydrous DMSO. Add powdered potassium hydroxide (2.2 equivalents) and stir the mixture at 60°C for 2 hours. The color of the suspension will change, indicating the formation of the this compound dianion.

-

Alkylation: To the stirred suspension, add 1-bromooctane (2.5 equivalents) dropwise. Continue stirring at 60°C for 24 hours.

-

Precipitation and Filtration: Cool the reaction mixture to room temperature. Pour the mixture into methanol to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with methanol to remove unreacted 1-bromooctane and other impurities.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to yield the pure N,N'-dioctylthis compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of Supramolecular Assemblies

A suite of analytical techniques is employed to probe the structure and properties of this compound supramolecular assemblies.

UV-Vis and Fluorescence Spectroscopy

These techniques are invaluable for studying the aggregation behavior of this compound derivatives in solution. The formation of H-aggregates, a common assembly motif, is typically characterized by a blue-shift (hypsochromic shift) in the absorption spectrum and a quenching of the fluorescence emission upon increasing the concentration of the solution.

Experimental Protocol: Concentration-Dependent Spectroscopy

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1 x 10⁻³ M) of the this compound derivative in a suitable solvent (e.g., chloroform, THF, or a solvent mixture).

-

Serial Dilutions: Perform a series of dilutions to obtain solutions with concentrations spanning several orders of magnitude (e.g., from 1 x 10⁻³ M down to 1 x 10⁻⁷ M).

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each concentration. Note any shifts in the absorption maxima and changes in the shape of the spectral bands, which can indicate the formation of aggregates.

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum for each concentration, using an excitation wavelength corresponding to an absorption maximum of the monomeric species. Analyze the changes in fluorescence intensity and any shifts in the emission maxima.

-

Data Analysis: Plot the absorbance at a specific wavelength (characteristic of the monomer or aggregate) and the fluorescence intensity as a function of concentration to determine the critical aggregation concentration.

Scanning Tunneling Microscopy (STM)

STM provides real-space visualization of the self-assembled monolayers of this compound derivatives on conductive substrates with atomic resolution. Highly oriented pyrolytic graphite (HOPG) is a common substrate due to its atomic flatness and conductivity.

Experimental Protocol: STM Sample Preparation

-

Substrate Preparation: Cleave a fresh surface of HOPG using adhesive tape immediately before use to ensure a clean, atomically flat surface.

-

Solution Deposition: Prepare a dilute solution of the this compound derivative in a volatile solvent (e.g., 1,2,4-trichlorobenzene or chloroform) at a concentration in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.

-

Drop Casting: Apply a small drop of the solution onto the freshly cleaved HOPG surface.

-

Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment (e.g., under a petri dish) to facilitate the formation of well-ordered self-assembled monolayers.

-

STM Imaging: The sample is then ready for STM analysis. Imaging is typically performed under ambient conditions.

Quantitative Data on this compound Assemblies

The following tables summarize key quantitative data for representative this compound derivatives, providing a basis for comparison and material selection.

| Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| N,N'-di(n-butyl)this compound | Solution | - | - | Decreases with concentration | [2] |

| N,N'-di(n-butyl)-1,3,8,10-tetramethylthis compound | Solution | - | - | Decreases with concentration | [2] |

| Carbazole-core this compound | - | - | - | - | [3] |

| Naphthalene-core this compound | - | - | - | 0.83 | [3] |

| Parameter | Value | Derivative | Conditions | Reference |

| Interplanar distance (π-π stacking) | 3.48 Å | N,N'-di(n-butyl)this compound | Solid state | [2] |

| Interplanar distance (π-π stacking) | 3.55 Å | N,N'-di(n-butyl)-1,3,8,10-tetramethylthis compound | Solid state | [2] |

| OLED Efficiency | 20.3-14.5 cd/A | Alq3 doped with N,N'-di(n-butyl)this compound (0.5-1.0%) | Device | [2] |

| OLED Efficiency | 21.5-12.0 cd/A | Alq3 doped with N,N'-di(n-butyl)-1,3,8,10-tetramethylthis compound (0.5-5.0%) | Device | [2] |

Applications in Drug Development and Beyond

The unique properties of this compound supramolecular assemblies have led to their exploration in various biomedical applications, particularly in drug delivery and bioimaging. Their ability to form stable nanostructures, combined with their inherent fluorescence, makes them attractive candidates for these fields. Supramolecular drug delivery systems based on macrocycles and self-assembling small molecules offer advantages in terms of biocompatibility, drug loading, and controlled release.[4][5] The principles of supramolecular chemistry are increasingly being applied to design sophisticated therapeutic systems.[6][7]

Nanoparticle-Based Drug Delivery

This compound derivatives can be formulated into nanoparticles for the encapsulation and delivery of therapeutic agents. The process typically involves precipitation or self-assembly methods.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes and relationships in the study and application of this compound supramolecular assemblies.

Conclusion

The supramolecular assembly of this compound molecules offers a versatile platform for the development of advanced functional materials. By understanding the fundamental principles of their self-assembly and employing rational design strategies for molecular functionalization, researchers can tailor the properties of these materials for specific applications, ranging from high-performance electronics to innovative biomedical technologies. The detailed experimental protocols and quantitative data provided in this guide aim to facilitate further research and development in this exciting field.

References

- 1. Theoretical analysis of the intermolecular interaction effects on the excitation energy of organic pigments: solid state this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Supramolecular structures and assembly and luminescent properties of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Supramolecular interaction in the action of drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Supramolecular Systems for Precision Medicine: Structural Design, Functional Integration, and Clinical Translation Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug delivery by supramolecular design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinacridone Derivatives in Organic Field-Effect Transistors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinacridone-based derivatives and their application as semiconductor materials in Organic Field-Effect Transistors (OFETs). This compound, a well-known pigment, offers a planar molecular structure conducive to efficient charge transport through π-π stacking interactions, making its derivatives promising candidates for next-generation flexible electronics.[1]

Overview of this compound Derivatives for OFETs

This compound-based donor-acceptor (D-A) copolymers have been investigated as active materials in OFETs due to their strong intermolecular interactions and potential for high charge carrier mobility.[2] The synthesis of these polymers is often achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which allow for the creation of a conjugated polymer backbone.[1][3] The performance of OFETs fabricated from these materials is highly dependent on the molecular structure of the polymer, the deposition method of the thin film, and the device architecture.[1][2] Thermal annealing of the polymer films can further improve device performance by enhancing the molecular packing and reducing channel resistance.[1]

Performance of this compound-Based OFETs

The electrical characteristics of OFETs based on various this compound derivatives are summarized in the table below. The data highlights key performance metrics such as hole mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).

| Polymer/Molecule | Comonomer | Deposition Method | Mobility (μ) [cm²/(V·s)] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Reference |

| PQCTQx | Diphenylquinoxaline | Spin Coating | 1.2 x 10⁻² (annealed at 150°C) | 3.0 x 10⁵ | - | [1] |

| PQCQT | Quaterthiophene | Spin Coating | 2.0 x 10⁻² (annealed at 150°C) | - | - | |

| This compound | - | Vacuum Deposition | 1.26 x 10⁻² (ODTMS treated) | 10⁵ | -15.5 | |

| This compound | - | Vacuum Deposition | 4.55 x 10⁻⁴ (bare SiO₂) | 10⁴ | -20.9 | |

| PQADPP-16 | Diketopyrrolopyrrole | Spin Coating | ~10⁻³ - 10⁻⁴ | - | - | [2] |

| PQADPP-16DT | Diketopyrrolopyrrole | Spin Coating | ~10⁻³ - 10⁻⁴ | - | - | [2] |

| PQADPP-DT16 | Diketopyrrolopyrrole | Spin Coating | ~10⁻³ - 10⁻⁴ | - | - | [2] |

| This compound-Benzothiadiazole Copolymer | Benzothiadiazole | Not Specified | 0.3 | - | - | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound-based polymers and the fabrication and characterization of OFET devices.

Caption: General workflow for this compound-based OFETs.

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Copolymer via Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling reaction to synthesize this compound-based copolymers. Note that specific monomer structures, catalyst, base, and reaction conditions may need to be optimized.

Materials:

-

This compound-based monomer (e.g., dibromo-derivatized this compound)

-

Co-monomer with boronic acid or boronic ester groups

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄·7H₂O)

-

Solvent (e.g., Toluene, 1,4-Dioxane)

-

Phase transfer catalyst (e.g., Aliquat 336), if using a biphasic system

-

Deionized water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Soxhlet extraction apparatus

-

Methanol, acetone, n-hexane, chloroform for purification

Procedure:

-

In a Schlenk flask, add the this compound-based monomer (1 mmol), the co-monomer (1 mmol), the base (e.g., 3 mmol K₂CO₃), and the palladium catalyst (e.g., 0.02 mmol Pd(PPh₃)₄).

-

If using a biphasic system, add the phase transfer catalyst (1 drop of Aliquat 336) and a 2M aqueous solution of the base.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent (e.g., 10 mL of toluene).

-

Heat the reaction mixture to the desired temperature (e.g., 90-110°C) and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by a suitable method (e.g., GPC or NMR of small aliquots).

-

After completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

-

Filter the crude polymer and wash it with methanol.

-

Purify the polymer by Soxhlet extraction with a sequence of solvents such as methanol, acetone, n-hexane, and finally the desired solvent for the polymer (e.g., chloroform or chlorobenzene) to remove oligomers and catalyst residues.[3]

-

Precipitate the purified polymer from the final solvent fraction into methanol, filter, and dry under vacuum.

Protocol 2: Fabrication of a Top-Contact, Bottom-Gate (TCBG) OFET

This protocol describes the fabrication of a TCBG OFET using a solution-processed this compound-based polymer on a Si/SiO₂ substrate.

Materials:

-

Highly doped n-type Si wafer with a 200-300 nm thermally grown SiO₂ layer

-

Piranha solution (H₂SO₄:H₂O₂ = 4:1) - Caution: Extremely corrosive!

-

Deionized water, acetone, isopropanol

-

Surface treatment agent: Octadecyltrimethoxysilane (ODTMS) or Octadecyltrichlorosilane (ODTS) in a suitable solvent (e.g., toluene or trichloroethylene)

-

This compound polymer solution (e.g., 0.2 wt% in chloroform)

-

Nitrogen or argon gas for glovebox environment

-

Spin coater

-

Hotplate

-

Thermal evaporator

-

Shadow mask for source and drain electrodes

-

Gold (Au) for evaporation

Procedure:

-

Substrate Cleaning:

-

Clean the Si/SiO₂ substrates by ultrasonication in deionized water, acetone, and isopropanol for 10 minutes each.

-

Perform piranha etching by immersing the substrates in a freshly prepared piranha solution at 80°C for 2 hours. Handle with extreme care in a fume hood.

-

Rinse the substrates thoroughly with deionized water and dry with a stream of nitrogen.

-

Treat the substrates with UV/Ozone for 1 hour to create a hydrophilic surface.

-

-

Self-Assembled Monolayer (SAM) Treatment:

-

Prepare a solution of ODTMS (e.g., 3 mM in trichloroethylene) or immerse the substrates in a toluene solution of ODTS.

-

For ODTMS, spin-coat the solution onto the substrates (e.g., 3000 RPM for 60 seconds). For ODTS, immerse for 90 minutes at room temperature.[1]

-

To improve the SAM quality, expose the substrates to ammonium vapor in a desiccator for 16 hours.

-

Rinse the substrates by ultrasonication in toluene, acetone, and isopropanol for 10 minutes each to remove excess SAM.

-

-

Active Layer Deposition:

-

Prepare the this compound polymer solution (e.g., 0.2 wt% in chloroform), heat at 50°C for 30 minutes, and filter through a 0.2 µm PTFE filter.[1]

-

Transfer the substrates and the polymer solution into a nitrogen-filled glovebox.

-

Spin-coat the polymer solution onto the SAM-treated substrates (e.g., 2000 rpm for 60 seconds) to form a thin film.[1]

-

-

Thermal Annealing:

-

Anneal the substrates on a hotplate inside the glovebox at a specific temperature (e.g., 150°C) for a set time (e.g., 10-30 minutes).

-

-

Electrode Deposition:

-

Place a shadow mask with the desired channel length and width on top of the polymer film.

-

Transfer the substrates to a thermal evaporator.

-

Deposit a 40-60 nm thick layer of gold (Au) through the shadow mask to define the source and drain electrodes.

-

Protocol 3: OFET Characterization

This protocol outlines the basic electrical characterization of the fabricated OFETs.

Equipment:

-

Semiconductor parameter analyzer or a system with multiple source-measure units (SMUs)

-

Probe station

-

Glovebox or vacuum chamber to control the measurement environment

Procedure:

-

Place the fabricated OFET device on the chuck of the probe station inside a controlled environment (e.g., nitrogen glovebox).

-

Carefully land the probe tips on the source, drain, and gate (substrate backside) contact pads.

-

Transfer Characteristics Measurement:

-

Apply a constant drain-source voltage (VDS) (e.g., -40 V).

-

Sweep the gate-source voltage (VGS) over a desired range (e.g., from +12 V to -40 V).

-

Measure the drain-source current (IDS) as a function of VGS.

-

From the transfer curve in the saturation regime, extract the hole mobility (μ) using the equation: IDS = (W/2L)μCi(VGS - Vth)², where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric. The on/off ratio is the ratio of the maximum to the minimum IDS.

-

-

Output Characteristics Measurement:

-